molecular formula C26H22N2S B2986018 2-(4-methylphenyl)-4-[4-(1H-pyrrol-1-yl)phenyl]-2,3-dihydro-1,5-benzothiazepine CAS No. 866131-54-6

2-(4-methylphenyl)-4-[4-(1H-pyrrol-1-yl)phenyl]-2,3-dihydro-1,5-benzothiazepine

Cat. No.: B2986018
CAS No.: 866131-54-6
M. Wt: 394.54
InChI Key: YAGMBEYCPJEBPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,5-benzothiazepine class, characterized by a seven-membered heterocyclic ring containing sulfur and nitrogen. Key structural features include:

  • 2-(4-Methylphenyl) group: A para-methyl-substituted benzene ring at position 2, contributing hydrophobicity and steric bulk.
  • Boat conformation of the thiazepine ring: A common feature in benzothiazepines, as observed in analogs like 2-(3,4-dimethoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine .

The compound’s pharmacological relevance is inferred from its structural similarity to benzothiazepines with reported activities such as calcium channel blocking, antihypertensive, and antimicrobial effects .

Properties

IUPAC Name

2-(4-methylphenyl)-4-(4-pyrrol-1-ylphenyl)-2,3-dihydro-1,5-benzothiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2S/c1-19-8-10-21(11-9-19)26-18-24(27-23-6-2-3-7-25(23)29-26)20-12-14-22(15-13-20)28-16-4-5-17-28/h2-17,26H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGMBEYCPJEBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NC3=CC=CC=C3S2)C4=CC=C(C=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-4-[4-(1H-pyrrol-1-yl)phenyl]-2,3-dihydro-1,5-benzothiazepine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazepine Core: This can be achieved through the cyclization of ortho-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Substitution Reactions:

    Final Cyclization: The final step often involves cyclization under basic or acidic conditions to form the dihydro-benzothiazepine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions can occur at the benzothiazepine ring, potentially converting it to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrrole oxides, while substitution reactions could introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzothiazepines and their derivatives.

Biology

Biologically, benzothiazepines are known for their potential as enzyme inhibitors and receptor modulators. This compound could be investigated for its ability to interact with biological targets such as enzymes or receptors involved in disease pathways.

Medicine

In medicine, compounds like 2-(4-methylphenyl)-4-[4-(1H-pyrrol-1-yl)phenyl]-2,3-dihydro-1,5-benzothiazepine are explored for their therapeutic potential. They may exhibit activities such as anti-inflammatory, anti-cancer, or anti-microbial effects.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-4-[4-(1H-pyrrol-1-yl)phenyl]-2,3-dihydro-1,5-benzothiazepine likely involves interaction with specific molecular targets such as enzymes or receptors. The benzothiazepine core can bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Table 1: Key Structural Features and Pharmacological Profiles of Selected Benzothiazepines/Benzodiazepines

Compound Name Substituents (Positions) Heteroatoms Reported Activities Reference
2-(4-Methylphenyl)-4-[4-(1H-pyrrol-1-yl)phenyl]-2,3-dihydro-1,5-benzothiazepine 4-MePh (2), 4-(pyrrolyl)Ph (4) S, N Inferred: Calcium modulation, CNS effects N/A
2-(3,4-Dimethoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine 3,4-OMePh (2), thiophene (4) S, N Calcium channel blocking, antihypertensive
1-Allyl-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one Allyl (1), Ph (4) N, N Tranquilizer, anxiolytic (benzodiazepine class)
4-[3’-(1”H-Imidazol-1”-yl)phenyl]-8-(4”’-iodophenyl)-2,3-dihydro-1H-1,5-benzodiazepin-2-one Imidazole (3’), iodophenyl (8) N, N Antimicrobial, CNS stimulant
2-(2-Furyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine Furyl (2), 4-MePh (4) S, N Antifeedant, antiulcer

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : The pyrrole moiety may participate in C-H···N or C-H···π interactions, similar to patterns observed in hydrogen-bonded crystals . This contrasts with thiophene or furan derivatives, which rely on weaker van der Waals interactions.
  • Bond Lengths : Shorter C-S (1.76 Å vs. 1.82 Å) and C-N (1.29 Å vs. 1.42 Å) bonds in benzothiazepines suggest partial double-bond character, stabilizing the boat conformation .

Biological Activity

The compound 2-(4-methylphenyl)-4-[4-(1H-pyrrol-1-yl)phenyl]-2,3-dihydro-1,5-benzothiazepine is a derivative of the benzothiazepine family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, supported by recent research findings and case studies.

The molecular formula of the compound is C26H22N2SC_{26}H_{22}N_{2}S with a molecular weight of 394.53 g/mol . The structure features a benzothiazepine core substituted with a pyrrole and a methylphenyl group, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of benzothiazepine derivatives as anticancer agents. For instance, compounds similar to This compound have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AHT-29 (Colon Cancer)3.29 ± 0.15
Compound BMCF-7 (Breast Cancer)21.96 ± 0.15
Compound CDU-145 (Prostate Cancer)15.42 ± 0.16

The structure-activity relationship suggests that modifications at specific positions enhance potency against cancer cells.

Antimicrobial Activity

Benzothiazepine derivatives have demonstrated promising antimicrobial properties against various pathogens:

  • Staphylococcus aureus : MIC values ranging from 0.8 to 1.6 µg/mL were reported for several derivatives.
  • Candida albicans : Similar MIC values were noted, indicating effectiveness against fungal infections.

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Anti-inflammatory and Neuroprotective Effects

Some studies indicate that benzothiazepines possess anti-inflammatory properties, potentially beneficial in treating neurodegenerative diseases. The anti-inflammatory effects are attributed to their ability to inhibit pro-inflammatory cytokines and pathways involved in neuroinflammation .

Case Studies

  • Anticancer Efficacy in Animal Models : In vivo studies using animal models showed that certain benzothiazepine derivatives significantly reduced tumor size compared to control groups treated with standard chemotherapy agents .
  • Clinical Trials : A recent clinical trial explored the efficacy of a related benzothiazepine compound in patients with advanced solid tumors, reporting manageable side effects and preliminary signs of efficacy .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this benzothiazepine derivative to improve yield and purity?

  • Methodology : The synthesis typically involves a condensation reaction under acidic conditions. Key parameters to optimize include:

  • Reaction Temperature : Heating at 473 K (200°C) in methanol with concentrated HCl, as demonstrated in analogous benzothiazepine syntheses .
  • Catalyst Concentration : Adjusting HCl stoichiometry to balance reaction rate and byproduct formation.
  • Purification : Recrystallization from 95% ethanol to isolate pure crystals, achieving yields up to 90% .
    • Quality Control : Monitor reaction progress via TLC and confirm purity using melting point analysis and HPLC.

Q. What crystallographic methods are suitable for determining the three-dimensional structure of this compound?

  • Structural Solution : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Refinement via SHELXL-2018/3 .
  • Visualization : ORTEP-3 for graphical representation of thermal ellipsoids and molecular geometry .
  • Key Metrics : Report dihedral angles between aromatic rings (e.g., ~67° for phenyl-pyrrole interactions in analogs) and torsional strain in the dihydrobenzothiazepine ring .

Advanced Research Questions

Q. How can conformational flexibility of the dihydrobenzothiazepine ring impact biological activity?

  • Experimental Analysis : Combine SCXRD data with Hirshfeld surface analysis to map intermolecular contacts and ring puckering .
  • Computational Modeling : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level to calculate energy-minimized conformers and assess steric effects of substituents (e.g., 4-methylphenyl) .
  • Biological Correlation : Compare conformational profiles with receptor-binding assays (e.g., calcium channel blocking activity) to identify bioactive conformers .

Q. How should researchers resolve contradictions in crystallographic data (e.g., bond length discrepancies)?

  • Validation Steps :

  • Cross-validate SCXRD data with spectroscopic techniques (e.g., 1H^1H-NMR for proton environments, IR for functional groups) .
  • Use the R-factor convergence criteria in SHELXL (<5% for high-resolution data) and check for twinning or disorder .
  • Compare with structurally similar benzothiazepines (e.g., 2,3-dihydro-1,5-benzoxazepines) to identify outliers .

Q. How do intermolecular hydrogen bonds influence the compound’s solid-state stability?

  • Graph Set Analysis : Apply Etter’s rules to classify H-bond motifs (e.g., C(6)\text{C}(6) chains or R22(8)\text{R}_2^2(8) rings) using software like Mercury .
  • Thermal Stability : Correlate H-bond networks with DSC/TGA data to assess melting points and decomposition pathways. For example, strong N–H⋯S interactions may enhance thermal resilience .

Q. What strategies are recommended for pharmacological profiling against neurological targets?

  • In Vitro Assays :

  • GPCR Binding : Radioligand displacement assays (e.g., 3H^3H-diltiazem for L-type calcium channels) .
  • Metabolic Stability : Incubate with liver microsomes and quantify degradation via LC-MS to estimate half-life .
    • Structure-Activity Relationships (SAR) : Modify the 4-(1H-pyrrol-1-yl)phenyl group and compare IC50_{50} values in functional assays .

Q. How can researchers systematically study the compound’s reactivity under varying conditions?

  • Oxidation/Reduction :

  • Oxidation : Treat with m-CPBA in dichloromethane to form sulfoxide derivatives; monitor by 1H^1H-NMR .
  • Reduction : Hydrogenate the dihydrobenzothiazepine ring over Pd/C (10%) to assess stability .
    • Substitution Reactions :
  • Halogen Exchange : React with NBS in CCl4_4 under UV light to substitute the 4-methylphenyl group .
    • Analytical Tools : Use GC-MS for volatile byproducts and HRMS for intermediate identification.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.